2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2,6-dimethylphenyl)benzamide
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Overview
Description
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2,6-dimethylphenyl)benzamide is a complex organic compound with a unique structure that includes benzyl, methoxyphenyl, sulfonylamino, and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2,6-dimethylphenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of benzyl-(4-methoxyphenyl)sulfone, which is then reacted with N-(2,6-dimethylphenyl)benzamide under specific conditions to form the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2,6-dimethylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions may vary, including temperature, pressure, and solvent choice, to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of new functionalized derivatives of the original compound.
Scientific Research Applications
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2,6-dimethylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, including its efficacy and safety in treating various diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2,6-dimethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2,6-dimethylphenyl)benzamide include other sulfonylamino derivatives and benzamide derivatives. These compounds may share similar structural features and chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity
Properties
IUPAC Name |
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2,6-dimethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O4S/c1-21-10-9-11-22(2)28(21)30-29(32)26-14-7-8-15-27(26)31(20-23-12-5-4-6-13-23)36(33,34)25-18-16-24(35-3)17-19-25/h4-19H,20H2,1-3H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBOJXNUQKITEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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